Comparative Molecular Weight and Lipophilicity Profile Versus Unsubstituted and Halogenated Analogs
The N-ethyl substitution in 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone (CAS 866145-22-4) results in a distinct molecular weight and lipophilicity profile compared to the unsubstituted parent compound 3-(trifluoroacetyl)indole (CAS 14618-45-2) and the 5-bromo analog (CAS 32387-18-1). While direct experimental logP data are not publicly available, the molecular weight provides a proxy for compound size and potential membrane permeability, and the presence of the ethyl group is known to increase lipophilicity relative to the unsubstituted indole [1].
| Evidence Dimension | Molecular Weight (g/mol) as a Proxy for Lipophilicity |
|---|---|
| Target Compound Data | 241.21 |
| Comparator Or Baseline | 3-(Trifluoroacetyl)indole: 213.16; 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone: 292.05 |
| Quantified Difference | Target compound MW is 28.05 g/mol higher than unsubstituted analog and 50.84 g/mol lower than 5-bromo analog |
| Conditions | Computed molecular weights from standard atomic masses; lipophilicity trend inferred from structural features |
Why This Matters
The intermediate lipophilicity and molecular size of this compound may offer a balanced pharmacokinetic profile, making it a preferred starting point for lead optimization when compared to less lipophilic (unsubstituted) or excessively lipophilic (halogenated) analogs.
- [1] PubChem. (2025). 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone. Compound Summary. View Source
